5-Bromo-2-phenyloxazole
CAS No.: 92629-11-3
Cat. No.: VC1993352
Molecular Formula: C9H6BrNO
Molecular Weight: 224.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 92629-11-3 |
---|---|
Molecular Formula | C9H6BrNO |
Molecular Weight | 224.05 g/mol |
IUPAC Name | 5-bromo-2-phenyl-1,3-oxazole |
Standard InChI | InChI=1S/C9H6BrNO/c10-8-6-11-9(12-8)7-4-2-1-3-5-7/h1-6H |
Standard InChI Key | MSXVETKZQOUBNB-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=NC=C(O2)Br |
Canonical SMILES | C1=CC=C(C=C1)C2=NC=C(O2)Br |
Introduction
Chemical Identity and Structure
5-Bromo-2-phenyloxazole is a halogenated oxazole derivative with molecular formula C₉H₆BrNO . The compound features a five-membered oxazole ring with oxygen and nitrogen atoms at positions 1 and 3, respectively. The phenyl substituent is attached at the 2-position, while the bromine atom occupies the 5-position of the oxazole ring. This structural arrangement contributes to its chemical reactivity and potential biological activities.
Identification Data
The compound is registered with CAS number 92629-11-3 and is also known by its systematic name 5-bromo-2-phenyl-1,3-oxazole . Other identifiers include European Community (EC) Number 853-765-5 and DSSTox Substance ID DTXSID30378325 .
Physical and Chemical Properties
The comprehensive physicochemical properties of 5-Bromo-2-phenyloxazole are summarized in Table 1.
Table 1: Physicochemical Properties of 5-Bromo-2-phenyloxazole
The compound's relatively high boiling point indicates significant intermolecular forces, likely due to the presence of the bromine atom and aromatic rings that contribute to π-stacking interactions. The predicted pKa value suggests that the compound is a weak base, which influences its solubility and reactivity patterns in different pH environments.
Synthesis Methods
Several synthetic approaches have been developed for the preparation of 5-Bromo-2-phenyloxazole, with varying degrees of efficiency and selectivity.
Lithiation-Bromination Sequence
One of the most efficient methods for synthesizing 5-Bromo-2-phenyloxazole involves a lithiation-bromination sequence. According to research by Solomin et al., 2-phenyloxazole can be subjected to a regioselective lithiation followed by reaction with an electrophilic bromine source, yielding 5-bromo-2-phenyloxazole (29) with an impressive yield of 95% . This approach demonstrates high regioselectivity, directing bromination to the C-5 position of the oxazole ring.
Alternative Synthetic Approaches
Although the lithiation-bromination sequence is the most documented method, other potential routes may include:
-
Direct bromination of 2-phenyloxazole using brominating agents such as N-bromosuccinimide (NBS) or bromine in suitable solvents.
-
Construction of the oxazole ring from appropriately brominated precursors, followed by introduction of the phenyl substituent.
The selection of a particular synthetic route depends on factors such as availability of starting materials, desired scale, and equipment constraints.
Chemical Reactions
5-Bromo-2-phenyloxazole demonstrates versatile reactivity patterns that make it valuable in organic synthesis.
Halogen Dance Reaction
A significant transformation involving 5-Bromo-2-phenyloxazole is the halogen dance reaction. According to research by Kashima and Arao, this reaction was investigated on the oxazole system for the first time, enabling access to various 5-substituted 4-bromo-2-phenyloxazole derivatives . The halogen dance reaction involves the migration of the bromine atom from the 5-position to the 4-position under specific conditions, typically using strong bases such as lithium diisopropylamide (LDA).
Suzuki-Miyaura Coupling
The bromine substituent at the 5-position serves as an excellent handle for cross-coupling reactions, particularly the Suzuki-Miyaura coupling. Research by Singh et al. demonstrates that 5-bromo-2-methyl-4-phenyloxazole (a closely related derivative) readily undergoes Suzuki coupling with various aryl or heteroaryl boronic acids to yield 5-substituted derivatives . By extension, 5-Bromo-2-phenyloxazole can participate in similar transformations, providing access to a diverse array of 5-arylated or 5-heteroarylated 2-phenyloxazoles.
These coupling reactions occur under palladium catalysis, typically using a palladium(0) or palladium(II) source in combination with phosphine ligands, a base, and appropriate solvent systems. The general reaction scheme is depicted below:
5-Bromo-2-phenyloxazole + Ar-B(OH)₂ → 5-Ar-2-phenyloxazole
where Ar represents various aryl or heteroaryl groups.
Applications and Biological Activities
The oxazole ring system, including brominated derivatives like 5-Bromo-2-phenyloxazole, has attracted significant interest due to its diverse biological activities.
Synthetic Building Block
Beyond its direct biological applications, 5-Bromo-2-phenyloxazole serves as a valuable synthetic intermediate for constructing more complex molecular architectures. The bromine substituent enables various transformations, making this compound a versatile building block in organic synthesis, particularly in medicinal chemistry and materials science.
Comparison with Related Compounds
Understanding 5-Bromo-2-phenyloxazole in the context of structurally related compounds provides insights into structure-activity relationships and reactivity patterns.
Comparison with Isomeric Bromooxazoles
2-Bromo-5-phenyl-1,3-oxazole represents an isomeric form where the positions of the bromine and phenyl substituents are interchanged. This compound has distinct chemical properties compared to 5-Bromo-2-phenyloxazole:
Table 2: Comparison of 5-Bromo-2-phenyloxazole and 2-Bromo-5-phenyl-1,3-oxazole
Property | 5-Bromo-2-phenyloxazole | 2-Bromo-5-phenyl-1,3-oxazole |
---|---|---|
CAS Number | 92629-11-3 | 129053-70-9 |
Molecular Weight | 224.05 g/mol | 224.05 g/mol |
Reactivity of Bromine | Less reactive (C-5 position) | More reactive (C-2 position) |
Stability | More stable | Less stable (reactive C-2 bromine) |
The position of the bromine substituent significantly influences the compound's reactivity. The bromine at the C-2 position in 2-Bromo-5-phenyl-1,3-oxazole is generally more reactive toward nucleophilic substitution compared to the C-5 bromine in 5-Bromo-2-phenyloxazole.
Fluorinated Derivatives
Current Research and Future Perspectives
Research involving 5-Bromo-2-phenyloxazole continues to evolve, with emerging applications in various fields.
Medicinal Chemistry
The exploration of 5-Bromo-2-phenyloxazole and its derivatives as potential therapeutic agents represents an active area of research. Future studies may focus on optimizing the structure-activity relationships to enhance specific biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Materials Science
The unique structural features of 5-Bromo-2-phenyloxazole, particularly its extended π-conjugation and potential for functionalization, make it a candidate for materials science applications. Potential areas include the development of organic semiconductors, fluorescent probes, and advanced polymeric materials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume